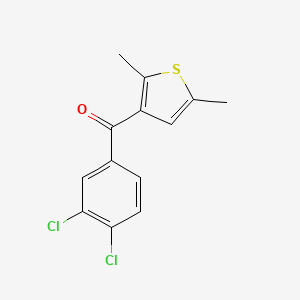
(3,4-Dichlorophenyl)(2,5-dimethylthiophen-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dichlorophenyl)(2,5-dimethylthiophen-3-yl)methanone is an organic compound that features a dichlorophenyl group and a dimethylthiophenyl group connected by a methanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichlorophenyl)(2,5-dimethylthiophen-3-yl)methanone typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2,5-dimethylthiophene in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dichlorophenyl)(2,5-dimethylthiophen-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (3,4-Dichlorophenyl)(2,5-dimethylthiophen-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of dichlorophenyl and dimethylthiophenyl groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicine, this compound has potential applications as a pharmacophore in drug design. Its structure can be modified to enhance its activity and selectivity towards specific biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of (3,4-Dichlorophenyl)(2,5-dimethylthiophen-3-yl)methanone involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the dimethylthiophenyl group can form hydrogen bonds or π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3,4-Dichlorophenyl)(2,5-dimethylphenyl)methanone
- (3,4-Dichlorophenyl)(2,5-dimethylfuran-3-yl)methanone
- (3,4-Dichlorophenyl)(2,5-dimethylpyrrole-3-yl)methanone
Uniqueness
(3,4-Dichlorophenyl)(2,5-dimethylthiophen-3-yl)methanone is unique due to the presence of both dichlorophenyl and dimethylthiophenyl groups. This combination imparts distinct chemical and biological properties that are not observed in similar compounds. The sulfur atom in the thiophene ring can participate in unique interactions, enhancing the compound’s reactivity and specificity.
Properties
CAS No. |
57248-28-9 |
|---|---|
Molecular Formula |
C13H10Cl2OS |
Molecular Weight |
285.2 g/mol |
IUPAC Name |
(3,4-dichlorophenyl)-(2,5-dimethylthiophen-3-yl)methanone |
InChI |
InChI=1S/C13H10Cl2OS/c1-7-5-10(8(2)17-7)13(16)9-3-4-11(14)12(15)6-9/h3-6H,1-2H3 |
InChI Key |
JXTXJMLIOMKUQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


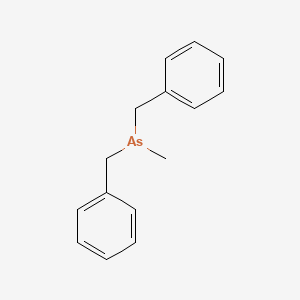
![2-Chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}acetamide](/img/structure/B14618134.png)
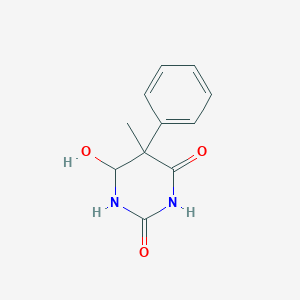
![2-(4-methoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B14618140.png)
![4-Amino-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide](/img/structure/B14618141.png)
![N'-Hydroxy-2-[(quinolin-8-yl)oxy]propanimidamide](/img/structure/B14618142.png)
![1-[2,2-Bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)ethenyl]naphthalene](/img/structure/B14618148.png)
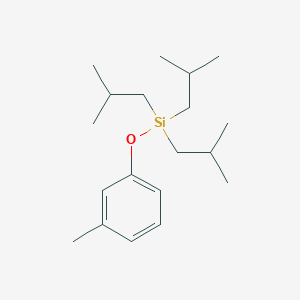
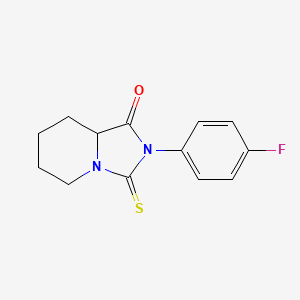
![3-Nonylpyrido[3,2-E][1,2,4]triazine](/img/structure/B14618163.png)
![1-[3,5-Bis(octadecyloxy)phenyl]methanamine](/img/structure/B14618170.png)
![Diethyl [(2-ethenylphenyl)methyl]propanedioate](/img/structure/B14618177.png)
![3-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14618184.png)
![1-[2-(1,2-Dihydroacenaphthylen-1-YL)hexyl]-1H-imidazole](/img/structure/B14618185.png)
